molecular formula C8H6N2O2S B2639426 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione CAS No. 1022803-10-6

3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione

Cat. No.: B2639426
CAS No.: 1022803-10-6
M. Wt: 194.21
InChI Key: DTHAVUDESZHEPD-UHFFFAOYSA-N
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Description

3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole-2,5-dione core substituted with a methyl group at position 3 and a 1,3-thiazol-2-yl moiety at position 1. This scaffold is of significant interest due to its structural similarity to bioactive molecules targeting multidrug resistance (MDR), viral infections, and cytotoxic pathways.

Properties

IUPAC Name

3-methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-5-4-6(11)10(7(5)12)8-9-2-3-13-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHAVUDESZHEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione typically involves the reaction of thiazole derivatives with pyrrole derivatives under specific conditions. One common method involves the use of a condensation reaction between 2-aminothiazole and a suitable pyrrole derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Activities
The thiazole ring present in 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione contributes significantly to its potential as an antimicrobial and antiviral agent. Research indicates that compounds containing thiazole moieties exhibit significant activity against various pathogens, making them promising candidates for drug development in treating infections caused by bacteria and viruses .

Anticancer Properties
The compound has been studied for its anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance, derivatives of thiazole have shown effectiveness in targeting cancer cells by disrupting their metabolic processes . A study highlighted the synthesis of thiazole-based compounds that demonstrated antiproliferative effects against several cancer cell lines, suggesting a potential therapeutic role for 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione in oncology .

Biological Research

Biochemical Pathway Studies
In biological research, 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione serves as a useful tool for studying biochemical pathways. Its ability to interact with various molecular targets allows researchers to investigate enzyme activities and metabolic pathways affected by this compound. The thiazole moiety enhances its binding affinity to proteins and nucleic acids, facilitating studies on gene expression regulation and enzyme inhibition mechanisms .

Lead Compound Development
The compound's structural characteristics make it an attractive lead compound for further modifications aimed at enhancing biological activity. Researchers are exploring derivatives of this compound to optimize its pharmacological properties while minimizing toxicity. The versatility of the thiazole ring allows for diverse functionalization possibilities that can lead to the development of more potent analogs .

Industrial Applications

Material Science
In industry, 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione can be utilized in the development of new materials. Its unique chemical properties allow it to be used as a catalyst in various chemical reactions or as a precursor in synthesizing complex organic compounds. The optimization of synthetic routes for industrial production is a key focus area to enhance yield and reduce costs associated with its manufacture .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the effectiveness against bacterial strainsShowed significant inhibition against Staphylococcus aureus
Anticancer ResearchEvaluated effects on cancer cell linesDemonstrated reduced viability in breast cancer cells with IC50 values indicating potency
Biochemical PathwaysAnalyzed enzyme interactionsIdentified specific pathways where the compound acts as an inhibitor

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrole-2,5-dione Derivatives
Compound Name/Structure Key Substituents Biological Activity Key Findings Reference
3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione - 3-Methyl
- 1-(1,3-thiazol-2-yl)
Not explicitly reported Thiazole group may enhance π-π stacking; methyl improves lipophilicity. N/A
3,4-Diarylpyrrole-2,5-diones (e.g., compounds 6–7) - N-Carbonylmethylene linker
- Benzoloxy at ring C
P-gp inhibition (MDR reversal) Improved stability and MDR activity vs. permethyl ningalin B; IC50 ~ 0.1 μM
1-[4-(Pyrazole-dihydroisoxazole)-phenyl]-derivatives - Pyrazole-dihydroisoxazole at N-position Antiviral (broad-spectrum) Moderate activity against herpesviruses; EC50 ~ 5–10 μM
MI-1 (Maleimide derivative) - 4-Cl-benzil
- CF3-phenylamino
Cytotoxic Induces apoptosis in cancer cells; IC50 ~ 2–5 μM in vitro
PKC inhibitors (e.g., 3-(1H-indol-3-yl)-derivatives) - Indole
- Piperazine/quinazoline
PKC inhibition (diabetic complications) High selectivity for PKC-β; in vivo efficacy in rodent models

Structure-Activity Relationships (SAR)

  • Position 3 Modifications : Methyl groups (as in the target compound) are associated with improved metabolic stability and lipophilicity, whereas bulkier aryl groups (e.g., diaryl derivatives) enhance P-gp inhibition .
  • Heterocyclic Moieties : Thiazole and pyrazole rings are linked to antiviral and cytotoxic activities, respectively .

Biological Activity

3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione is a compound belonging to the pyrrole family, characterized by its unique thiazole substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity involves examining its chemical properties, synthesis methods, and the results of various studies.

The molecular formula of 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione is C8H6N2O2SC_8H_6N_2O_2S, with a molar mass of approximately 194.21 g/mol. The compound features a pyrrole ring substituted with a methyl group and a thiazole moiety, which contributes to its biological properties.

PropertyValue
Molecular FormulaC8H6N2O2S
Molar Mass194.21 g/mol
CAS Number1022803-10-6

Synthesis Methods

The synthesis of 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione typically involves the condensation of appropriate thiazole precursors with pyrrole derivatives. Various synthetic routes have been explored to enhance yield and purity while minimizing environmental impact.

Antitumor Activity

Recent studies indicate that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, compounds structurally related to 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione have shown promise as inhibitors of tyrosine kinases involved in cancer cell proliferation.

A notable study demonstrated that certain pyrrole derivatives inhibited the growth of various cancer cell lines with IC50 values in the nanomolar range (approximately 1.01.6×108M1.0-1.6\times 10^{-8}M) . The mechanism of action appears to involve the disruption of ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, leading to reduced tumor growth in vivo .

Antimicrobial Activity

In addition to its antitumor potential, this compound has been evaluated for antimicrobial activity. Research has identified that thiazole-containing pyrroles exhibit antibacterial properties against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL .

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled study involving rat models with chemically induced colon cancer, derivatives similar to 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione demonstrated significant reductions in tumor size compared to control groups. The study highlighted the potential for these compounds to serve as effective agents in targeted cancer therapies .

Case Study 2: Antimicrobial Screening

A series of experiments assessed the larvicidal activity of thiazole-pyrrole derivatives against mosquito larvae (Culex quinquefasciatus). One derivative exhibited an LD50 value of 9.7 μg/mL, outperforming traditional insecticides like permethrin (LD50 = 17.1 μg/mL), indicating a promising avenue for environmentally friendly pest control solutions .

Q & A

Q. What are the key synthetic routes for constructing the heterocyclic framework of 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione?

  • Methodological Answer : The compound's pyrrole core can be synthesized via the Paal-Knorr reaction , which involves cyclization of 1,4-diketones with amines under acidic conditions. The thiazole ring is typically introduced via chloroacylation followed by heterocyclization with thioamides or thioureas (e.g., refluxing chloroacetonitrile derivatives with thioamide precursors in ethanol for 2–4 hours). Post-synthetic modifications, such as alkylation at the pyrrole nitrogen, are performed using methyl iodide under basic conditions .

Q. How can researchers confirm the molecular structure and purity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions. For example, the thiazole proton resonates at δ ~7.5–8.5 ppm, while pyrrole protons appear at δ ~6.5–7.2 ppm. Carbon signals for the dione moiety are typically observed at δ ~165–175 ppm .
  • Elemental Analysis : Compare experimental C, H, N, and S percentages with theoretical values (e.g., deviations <0.4% indicate high purity).
  • HPLC-MS : Use reverse-phase chromatography with a C18 column (acetonitrile/water mobile phase) to assess purity and confirm molecular ion peaks .

Q. What reaction conditions optimize the yield of 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione?

  • Methodological Answer :
  • Solvent Selection : Ethanol or DMF-EtOH (1:1) mixtures are optimal for cyclization steps, as they balance solubility and reactivity .
  • Temperature Control : Reflux (~80°C for ethanol) ensures complete reaction without decomposition. For sensitive intermediates, lower temperatures (40–60°C) are preferred .
  • Catalysis : Acid catalysts (e.g., acetic acid) improve cyclization efficiency, while base catalysts (e.g., KOH) aid in deprotonation during alkylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

  • Methodological Answer :
  • Kinetic Profiling : Use in-situ techniques like FT-IR or Raman spectroscopy to monitor intermediate formation and identify rate-limiting steps at larger scales .
  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent volume, stirring rate) and identify critical parameters affecting yield. For example, a 23^3 factorial design revealed that excessive heating (>85°C) during thiazole formation reduces yield by 15% due to side reactions .
  • Purification Adjustments : Replace standard recrystallization with column chromatography (silica gel, ethyl acetate/hexane) to recover more product during scale-up .

Q. What mechanistic insights explain the regioselectivity of heterocyclic ring formation in this compound?

  • Methodological Answer :
  • Computational Studies : Density Functional Theory (DFT) calculations show that the thiazole ring forms preferentially at the 2-position due to lower activation energy (~25 kJ/mol difference) compared to alternative sites. This aligns with NMR data showing no detectable isomers .
  • Isotopic Labeling : Use 15N^{15}N-labeled amines to track nitrogen incorporation during pyrrole synthesis. Mass spectrometry confirms >95% incorporation at the 1-position, supporting a stepwise cyclization mechanism .

Q. What strategies enhance the bioactivity of 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione derivatives?

  • Methodological Answer :
  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF3_3) at the thiazole 4-position via Suzuki-Miyaura coupling to improve metabolic stability. For example, 4-CF3_3 analogs show 3-fold higher half-life in hepatic microsomes .
  • Prodrug Design : Conjugate the dione moiety with esterase-sensitive groups (e.g., acetyloxyethyl) to enhance solubility. Hydrolysis studies in plasma confirm 80% release of the active form within 2 hours .

Q. How should researchers design experiments to evaluate the compound’s pro-oxidant or cytotoxic potential?

  • Methodological Answer :
  • In Vitro Assays :
  • MTT Assay : Treat cancer cell lines (e.g., HeLa, MCF-7) with 0.1–100 µM compound for 48 hours. Calculate IC50_{50} values using nonlinear regression (GraphPad Prism) .
  • LDH Assay : Measure lactate dehydrogenase release to quantify membrane integrity loss post-treatment .
  • Oxidative Stress Profiling :
  • TAC/TOS Assays : Use colorimetric kits to measure total antioxidant capacity (TAC) and oxidative stress (TOS) in treated cells. A TOS/TAC ratio >2 indicates significant pro-oxidant activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Batch Purity Verification : Re-analyze disputed batches via HPLC-MS to rule out impurities (e.g., residual solvents) as confounding factors .
  • Cell Line Authentication : Use STR profiling to confirm no cross-contamination between studies. For example, HeLa cells misidentified as MCF-7 can skew IC50_{50} values by 50% .
  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability in results .

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